3-(Cyclobutylmethoxy)pyrrolidine hydrochloride
Overview
Description
3-(Cyclobutylmethoxy)pyrrolidine hydrochloride (3-CMPHCl) is a novel cyclic amine derivative with a broad range of applications in the pharmaceutical and chemical industries. It is a versatile compound that has been used in the synthesis of various drugs, as well as for its biochemical and physiological effects. 3-CMPHCl is a powerful inhibitor of the enzyme monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. Its unique chemical structure makes it a potential therapeutic agent for a variety of neurological and psychiatric disorders.
Scientific Research Applications
Pyrrolidine Derivatives in Drug Discovery
Pyrrolidine rings, including their derivatives, are widely employed in medicinal chemistry due to their versatility and biological activity. The saturated five-membered ring structure of pyrrolidines, characterized by sp^3-hybridization, contributes significantly to the stereochemistry and three-dimensional coverage of molecules, which is crucial for drug design. The non-planarity of the pyrrolidine ring, through a phenomenon known as "pseudorotation," enhances the exploration of pharmacophore space, thereby aiding in the discovery of compounds with selective target activity. Studies have highlighted the role of pyrrolidine derivatives in the development of biologically active compounds, showcasing their importance in treating human diseases due to their ability to modulate various biological targets. The structure-activity relationship (SAR) of these compounds demonstrates the impact of steric factors on biological activity, indicating the significance of the pyrrolidine scaffold in the design of new drug candidates with diverse biological profiles (Li Petri et al., 2021).
Pyrrolidone Derivatives and Surfactants
Pyrrolidone-based surfactants are another area where derivatives of pyrrolidine, such as 3-(Cyclobutylmethoxy)pyrrolidine, could find relevance. The interaction of pyrrolidone surfactants with anionic surfactants demonstrates the utility of pyrrolidone derivatives in enhancing surfactant performance. These interactions are crucial in the development of surface-active agents that can be used in various industrial and academic research applications. The versatility of pyrrolidone as a substituent improves the water solubility, compatibility, and solvency of surfactant structures, which is beneficial in reducing toxicity and improving performance (Login, 1995).
properties
IUPAC Name |
3-(cyclobutylmethoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(3-1)7-11-9-4-5-10-6-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUALCBGTONVMMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclobutylmethoxy)pyrrolidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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